4-Methylmorpholine-3-carbonitrile
Overview
Description
4-Methylmorpholine-3-carbonitrile is a chemical compound used in the synthesis of substituted heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-Methylmorpholine-3-carbonitrile involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis
The molecular weight of 4-Methylmorpholine-3-carbonitrile is 126.16 . The IUPAC name is 4-methyl-3-morpholinecarbonitrile and the InChI code is 1S/C6H10N2O/c1-8-2-3-9-5-6 (8)4-7/h6H,2-3,5H2,1H3 .Chemical Reactions Analysis
The reaction mechanism of 4-Methylmorpholine-3-carbonitrile in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .Physical And Chemical Properties Analysis
4-Methylmorpholine-3-carbonitrile is a liquid at room temperature .Scientific Research Applications
-
Scientific Field: Computational Chemistry
- Application Summary : A computational study was carried out to understand the effect of morpholine and 4-methylmorpholine on urethane formation . The study aimed to understand the catalytic process of urethane synthesis, which can be applied in polyurethane catalyst design and development .
- Methods of Application : The study involved investigating the reaction mechanism of phenyl isocyanate and butan-1-ol, both without and in the presence of morpholine and 4-methylmorpholine catalysts . The reaction mechanism in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps .
- Results or Outcomes : The results showed that morpholine is less effective catalyst compared to 4-methylmorpholine . This difference can be associated with the difference in their Proton Affinity (PA) values .
-
Scientific Field: Organic Synthesis
- Application Summary : 4-Methylmorpholine-3-carbonitrile might be used in the oxidation of 4-amino-2-methyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile with selenium(IV) oxide .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The oxidation provided 4-amino-2-formyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile in 76% yield .
-
Scientific Field: Computational Chemistry
- Application Summary : A computational study was carried out to understand the effect of morpholine and 4-methylmorpholine on urethane formation . The study aimed to understand the catalytic process of urethane synthesis, which can be applied in polyurethane catalyst design and development .
- Methods of Application : The study involved investigating the reaction mechanism of phenyl isocyanate and butan-1-ol, both without and in the presence of morpholine and 4-methylmorpholine catalysts . The reaction mechanism in the presence of catalysts differs significantly from the catalyst-free case and includes seven steps .
- Results or Outcomes : The results showed that morpholine is less effective catalyst compared to 4-methylmorpholine . This difference can be associated with the difference in their Proton Affinity (PA) values .
-
Scientific Field: Organic Synthesis
- Application Summary : 4-Methylmorpholine-3-carbonitrile might be used in the oxidation of 4-amino-2-methyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile with selenium(IV) oxide .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The oxidation provided 4-amino-2-formyl-5,10-dioxo-1,5,10,10a-tetrahydrobenzo[g]quinoline-3-carbonitrile in 76% yield .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylmorpholine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVJNHLHZOHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609248 | |
Record name | 4-Methylmorpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-3-carbonitrile | |
CAS RN |
850656-00-7 | |
Record name | 4-Methylmorpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.